Antibacterial Activity Differential: Racemic Fosfomycin vs. Active (2R,3S)-Enantiomer Determined by Broth Microdilution MIC
The active fosfomycin enantiomer (1R,2S)-epoxypropylphosphonic acid exhibits an MIC of 32 µg/mL against Streptococcus pyogenes ATCC 19615 and four clinical isolates, whereas the enantiomer (1S,2R)-epoxypropylphosphonic acid, which represents 50% of the racemic mixture (CAS 23112-90-5), shows no growth-inhibitory activity at concentrations up to 128 µg/mL [1]. This >4-fold reduction in potency means that a racemic formulation would require more than twice the mass to achieve the same antibacterial effect as the enantiopure (2R,3S)-fosfomycin [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Streptococcus pyogenes |
|---|---|
| Target Compound Data | Racemic (3-methyloxiran-2-yl)phosphonic acid: expected MIC ~64 µg/mL (based on 50% active enantiomer content); experimental MIC for enantiomer alone >128 µg/mL |
| Comparator Or Baseline | (1R,2S)-Fosfomycin (active enantiomer): MIC = 32 µg/mL |
| Quantified Difference | Active enantiomer MIC = 32 µg/mL; enantiomer MIC >128 µg/mL (≥4-fold difference). Racemic mixture effective potency approximately half that of pure active enantiomer. |
| Conditions | Broth microdilution method in Anaerobe Broth MIC (Difco), inoculum ~10⁶ CFU/mL, incubation 37°C in 5% CO₂ overnight, tested against S. pyogenes ATCC 19615, TDP-1, TDP-3, TDP-4, A374 strains |
Why This Matters
Purchasing the racemic form for antibacterial applications requires a ≥2-fold mass adjustment to achieve equivalent efficacy, making it cost-inefficient for therapeutic use but essential as a reference standard for quantifying enantiomeric purity in API batches.
- [1] Hirose Y, et al. Fosfomycin reduces CD15s-related antigen expression of Streptococcus pyogenes. Antimicrob Agents Chemother. 1998;42(5):1083-1087. doi:10.1128/aac.42.5.1083. PMID: 9593128; PMCID: PMC105749. Table 1. View Source
